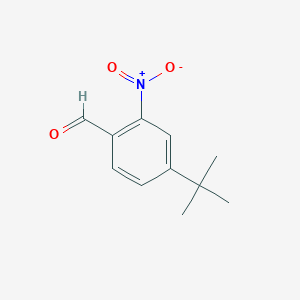

2-Nitro-4-t-butylbenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-tert-butyl-2-nitrobenzaldehyde |

InChI |

InChI=1S/C11H13NO3/c1-11(2,3)9-5-4-8(7-13)10(6-9)12(14)15/h4-7H,1-3H3 |

InChI Key |

SGPKMNPQDAOSBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis Methodologies for 2 Nitro 4 T Butylbenzaldehyde

Nitration Strategies for Substituted Benzaldehydes

The introduction of a nitro group onto a substituted benzaldehyde (B42025) ring is a classic example of electrophilic aromatic substitution. The outcome of this reaction is governed by the electronic and steric properties of the substituents already present on the aromatic ring.

Direct Nitration of 4-t-butylbenzaldehyde

The direct nitration of 4-t-butylbenzaldehyde presents a significant regiochemical challenge. The two substituents on the benzene (B151609) ring, the aldehyde group (-CHO) and the tert-butyl group (-C(CH₃)₃), exert competing directing effects.

In electrophilic aromatic substitution, substituents on the benzene ring direct incoming electrophiles to specific positions. The aldehyde group is a deactivating group, meaning it makes the aromatic ring less reactive than benzene. uomustansiriyah.edu.iq It directs incoming electrophiles primarily to the meta position. uomustansiriyah.edu.iqlibretexts.org This is because the carbocation intermediates (Wheland intermediates) formed during meta attack are more stable than those formed during ortho or para attack. uomustansiriyah.edu.iq

Conversely, the tert-butyl group is an activating group, making the ring more reactive than benzene. libretexts.org As an alkyl group, it is an ortho, para-director. libretexts.org In the case of 4-t-butylbenzaldehyde, the two substituents are para to each other.

The directing effects can be summarized as follows:

Aldehyde group (-CHO) at C1: Directs nitration to the meta positions (C3 and C5).

tert-Butyl group at C4: Directs nitration to the ortho positions (C3 and C5).

As both groups favor substitution at the C3 and C5 positions, the primary product expected from the direct nitration of 4-t-butylbenzaldehyde would be 3-Nitro-4-t-butylbenzaldehyde. The formation of 2-Nitro-4-t-butylbenzaldehyde, where the nitro group is ortho to the deactivating aldehyde group, is electronically disfavored. The carbocation intermediate for ortho substitution is particularly destabilized because one of its resonance forms places the positive charge directly on the carbon atom attached to the electron-withdrawing aldehyde group. uomustansiriyah.edu.iq Therefore, direct nitration is not a viable method for the high-yield synthesis of this compound.

Table 1: Directing Effects in the Nitration of 4-t-butylbenzaldehyde

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) for Nitration |

|---|---|---|---|---|

| Aldehyde (-CHO) | C1 | Deactivating, Electron-Withdrawing | Meta-directing | C3, C5 |

| tert-Butyl (-C(CH₃)₃) | C4 | Activating, Electron-Donating | Ortho, Para-directing | C3, C5 |

While direct nitration is unfavorable, reaction conditions can be manipulated to influence the outcomes of nitration reactions. The choice of nitrating agent, temperature, and solvent can affect both reactivity and, to a lesser extent, regioselectivity.

Standard nitration is often performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). uomustansiriyah.edu.iq However, for substrates like benzaldehydes, these harsh conditions can lead to oxidation of the sensitive aldehyde group to a carboxylic acid. rsc.org

Alternative nitrating agents have been developed for more sensitive substrates. Dinitrogen pentoxide (N₂O₅), for instance, is a powerful nitrating agent that can be used at low temperatures, potentially minimizing oxidative side reactions. scielo.br Studies on substituted benzaldehydes have shown that reagents like N₂O₅ or nitronium trifluoromethanesulfonate (B1224126) can be used, but competition between nitration and oxidation remains a key issue. rsc.org

The solvent can also play a role. For some electrophilic substitutions, changing the solvent polarity has been shown to alter regioselectivity, although this is more pronounced in systems where electronic factors are more finely balanced. nih.gov In the case of 4-t-butylbenzaldehyde, the strong electronic preference for meta-nitration makes it unlikely that solvent effects alone could induce a switch to ortho-nitration to a significant degree.

Table 2: Common Nitrating Systems and Potential Side Reactions

| Nitrating Agent | Typical Conditions | Advantages | Disadvantages for Benzaldehydes |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0-25 °C | Inexpensive, widely used | Strongly acidic, can cause oxidation of the -CHO group |

| N₂O₅ | Low temperature, often in aprotic solvents | High reactivity, can be used under non-acidic conditions | Can still lead to oxidation, reagent preparation required rsc.orgscielo.br |

| Nitronium salts (e.g., NO₂BF₄) | Aprotic solvents | Well-defined electrophile | Can be aggressive, potential for side reactions |

Nitration of Precursors

Given the challenges of direct nitration, a more effective and common strategy for synthesizing this compound is to use a precursor molecule. This approach involves nitrating a substrate where the directing groups favor the desired substitution pattern, followed by a chemical modification to install the aldehyde functionality. A logical precursor is 4-tert-butyltoluene (B18130).

The synthesis proceeds in two main steps:

Nitration of 4-tert-butyltoluene: Introduction of a nitro group at the desired position (ortho to the methyl group).

Oxidation of the methyl group: Conversion of the methyl group on the nitrated intermediate into an aldehyde.

The nitration of 4-tert-butyltoluene is an electrophilic aromatic substitution reaction. The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. libretexts.org This electrophile then attacks the electron-rich benzene ring of 4-tert-butyltoluene.

Both the methyl group and the tert-butyl group are activating ortho, para-directors. The nitration will occur at one of the positions ortho to either group. The position between the two substituents (C3/C5) is sterically hindered. The positions ortho to the methyl group (C2/C6) are less hindered. The bulky tert-butyl group can sterically hinder attack at the adjacent C3 and C5 positions, further favoring substitution at C2. This leads to the formation of the key intermediate, 4-tert-butyl-1-methyl-2-nitrobenzene (B183555).

The mechanism proceeds via a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. nih.gov The loss of a proton from this intermediate re-establishes the aromaticity of the ring and yields the final nitro product. nih.gov

To optimize the synthesis of this compound via the precursor route, both the initial nitration and the subsequent oxidation steps must be carefully controlled.

For the nitration of 4-tert-butyltoluene, controlling the reaction temperature and the rate of addition of the nitrating agent is crucial to prevent dinitration and other side reactions. The goal is to maximize the yield of the desired 4-tert-butyl-1-methyl-2-nitrobenzene isomer.

The subsequent oxidation of the methyl group to an aldehyde requires selective reagents to avoid over-oxidation to the corresponding carboxylic acid, 4-tert-butyl-2-nitrobenzoic acid. chemicalbook.com While strong oxidizing agents like potassium permanganate (B83412) would yield the carboxylic acid, milder and more selective methods are preferred for obtaining the aldehyde. These can include:

Reaction with N-bromosuccinimide (NBS) to form a benzyl (B1604629) bromide, followed by hydrolysis (e.g., Sommelet reaction).

Using specific metal-based catalysts or modern oxidation reagents designed for the selective conversion of methyl groups to aldehydes.

By separating the nitration and oxidation steps, the regiochemical outcome can be controlled effectively, leading to a much higher yield and purity of the target compound, this compound, than would ever be possible through direct nitration.

Alternative Synthetic Routes to this compound

Alternative routes are often explored to overcome challenges such as poor regioselectivity or harsh reaction conditions associated with direct electrophilic aromatic substitution on substituted benzaldehydes. These strategies provide greater control over the final product's structure.

One of the most common and versatile approaches involves the modification of functional groups on a pre-existing 4-t-butyl-2-nitrotoluene or 4-t-butyl-2-nitrobenzoic acid backbone. This allows for the late-stage introduction of the aldehyde group.

The selective oxidation of the methyl group of 2-nitro-4-tert-butyltoluene presents a direct route to this compound. While the oxidation of substituted toluenes can often lead to the corresponding carboxylic acid, specific conditions and catalysts can be employed to stop the oxidation at the aldehyde stage.

Research on the oxidation of similar nitrotoluenes has shown that achieving high selectivity for the aldehyde is feasible. For instance, the catalytic side-chain oxidation of 2-nitrotoluene (B74249) to 2-nitrobenzaldehyde (B1664092) has been studied using oxygen in the presence of a manganese sulfate (B86663) catalyst and potassium hydroxide. epa.gov Under optimized conditions, this method achieved over 80% conversion of 2-nitrotoluene with a 50% selectivity for 2-nitrobenzaldehyde. epa.gov Another approach involves the use of biomimetic catalysts, such as metalloporphyrins. Studies on the selective oxidation of o-nitrotoluene have demonstrated that with a T(p-NO2)PPFeCl catalyst, a selectivity of 82.0% for o-nitrobenzaldehyde can be reached. researchgate.net Furthermore, ceria (CeO₂) nanocubes have been explored as heterogeneous catalysts for the partial oxidation of aromatic alcohols to aldehydes with high selectivity, and for the complete oxidation of p-nitrotoluene to p-nitrobenzoic acid, suggesting their potential for controlled oxidation. nih.gov The partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde (B1265539) has been achieved with 75-80% selectivity using cobalt(II) acetate (B1210297) and bromide ions. researchgate.net These methodologies could be adapted for the selective oxidation of 2-nitro-4-tert-butyltoluene.

| Substrate | Catalyst System | Oxidant | Selectivity for Aldehyde (%) | Reference |

|---|---|---|---|---|

| 2-Nitrotoluene | MnSO₄ / KOH | O₂ | 50 | epa.gov |

| o-Nitrotoluene | T(p-NO₂)PPFeCl | O₂ | 82.0 | researchgate.net |

| p-Nitrotoluene | Co/Mn/Br | O₂ | 67.1 (in microreactor) | rsc.org |

| 4-tert-Butyltoluene | Co(OAc)₂ / Br⁻ | H₂O₂ | 75-80 | researchgate.net |

An alternative functional group interconversion strategy begins with 2-nitro-4-tert-butylbenzoic acid, which can be synthesized by the oxidation of 2-nitro-4-tert-butyltoluene. The carboxylic acid functional group can then be selectively reduced to an aldehyde. A common method for this transformation is the Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride. wikipedia.orgcollegedunia.com

The process would first involve converting 2-nitro-4-tert-butylbenzoic acid to its corresponding acyl chloride, for example, by using thionyl chloride (SOCl₂). The resulting 2-nitro-4-tert-butylbenzoyl chloride would then be subjected to hydrogenation over a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄). wikipedia.orgcollegedunia.comquora.com The poison, such as thioquinanthrene or thiourea, is crucial to deactivate the catalyst and prevent the over-reduction of the aldehyde to the corresponding alcohol. collegedunia.com This method is widely used for the synthesis of various aldehydes from their acyl chloride precursors. wikipedia.orgvedantu.comaakash.ac.in

| Reaction Step | Description | Key Reagents/Catalyst | Reference |

|---|---|---|---|

| Acyl Chloride Formation | Conversion of the carboxylic acid to the more reactive acyl chloride. | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Generic |

| Hydrogenation | Selective reduction of the acyl chloride to the aldehyde. | H₂, Pd/BaSO₄ (Rosenmund catalyst) | wikipedia.orgcollegedunia.com |

| Catalyst Poisoning | Prevents over-reduction of the aldehyde to an alcohol. | Thioquinanthrene, Thiourea | collegedunia.com |

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. wikipedia.org This strategy can be applied to construct the this compound molecule by coupling two smaller fragments.

A plausible Suzuki-Miyaura coupling strategy would involve the reaction of a boronic acid or ester derivative with an aryl halide. For the synthesis of this compound, one could envision two primary pathways:

Coupling of 2-nitro-4-tert-butylphenylboronic acid with a formylating agent equivalent.

Coupling of a 4-formyl-3-nitrophenyl fragment with a tert-butyl source, though less direct.

Coupling of 4-formylphenylboronic acid with a halogenated nitro-tert-butylbenzene, such as 2-bromo-5-tert-butylnitrobenzene . sigmaaldrich.comnih.govscientificlabs.com

The third approach appears highly feasible as 4-formylphenylboronic acid is a commercially available reagent frequently used in Suzuki reactions. sigmaaldrich.comscientificlabs.com The key would be the synthesis of the required 2-bromo-5-tert-butylnitrobenzene partner. The reaction would be carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). mdpi.com

| Component | Structure/Example | Role in Reaction | Reference |

|---|---|---|---|

| Aryl Halide | 2-Bromo-5-tert-butylnitrobenzene | Electrophilic partner | Hypothetical |

| Organoboron Reagent | 4-Formylphenylboronic acid | Nucleophilic partner | sigmaaldrich.comscientificlabs.com |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates C-C bond formation | wikipedia.orgmdpi.com |

| Base | Na₂CO₃, K₂CO₃ | Activates the organoboron reagent | wikipedia.orgmdpi.com |

Functional Group Interconversion Strategies

Green Chemistry Approaches in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally friendly industrial processes. Key areas of focus include the use of safer reagents, renewable feedstocks, catalytic methods to reduce waste, and energy-efficient processes.

The use of catalysts is a cornerstone of green chemistry as it allows for reactions with higher atom economy, increased selectivity, and reduced energy consumption, often under milder conditions.

For the oxidation of 2-nitro-4-tert-butyltoluene, employing heterogeneous catalysts offers significant advantages. Catalysts like ceria nanocubes can be easily recovered from the reaction mixture by simple filtration and reused, minimizing waste. nih.gov The use of molecular oxygen (from air) as the terminal oxidant, often in conjunction with catalysts like metalloporphyrins, is a much greener alternative to stoichiometric, often hazardous, oxidizing agents. researchgate.net This approach generates water as the primary byproduct, representing a significant environmental benefit.

Continuous flow chemistry is another powerful green technology that can be applied to the synthesis of this compound. sci-hub.sescihorizon.comnih.gov Performing reactions in microreactors or flow systems offers superior control over reaction parameters such as temperature and pressure, which can significantly enhance selectivity and safety, especially for potentially hazardous reactions like nitration or oxidation. rsc.orgnih.gov For instance, the continuous selective aerobic oxidation of p-nitrotoluene to p-nitrobenzaldehyde has been demonstrated in a microchannel reactor, achieving a selectivity of 67.1%, which was superior to results from a conventional batch reactor. rsc.org This approach reduces the volume of hazardous materials handled at any given time and allows for more efficient heat and mass transfer, leading to higher yields and purity while minimizing byproducts. sci-hub.se

| Green Approach | Example Application | Benefit | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Oxidation using Ceria (CeO₂) nanocubes | Catalyst recyclability, reduced waste | nih.gov |

| Benign Oxidant | Use of molecular oxygen (O₂) with metalloporphyrin catalysts | Water as byproduct, avoids toxic oxidants | researchgate.net |

| Continuous Flow Synthesis | Oxidation of nitrotoluene in a microchannel reactor | Enhanced safety, improved selectivity, higher efficiency | rsc.orgnih.gov |

| Biocatalysis | Enzymatic reactions (e.g., using 4-oxalocrotonate tautomerase) for nitroaldehyde synthesis | High selectivity, mild conditions, biodegradable catalysts | researchgate.netacs.org |

Solvent-Free or Aqueous Medium Syntheses

The development of synthetic methods in solvent-free or aqueous media is a cornerstone of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. For the synthesis of nitroaromatic aldehydes, two primary routes are considered: the nitration of the corresponding benzaldehyde or the oxidation of the corresponding nitrotoluene.

Nitration in Aqueous or Solvent-Free Media:

Direct nitration of aromatic compounds is traditionally carried out using a mixture of nitric and sulfuric acids. However, recent research has focused on developing less hazardous alternatives. Studies have shown that nitration of some aromatic compounds can be achieved in aqueous systems or under solvent-free conditions. For instance, the nitration of various aromatic hydrocarbons has been effectively carried out using aqueous nitric acid (15.8 M) without a co-acid, offering a more environmentally friendly approach. frontiersin.org Another green approach involves the use of silica (B1680970) gel as a solid support for the nitration of arenes with aqueous 69% nitric acid at room temperature, which can proceed in the absence of an organic solvent. nih.gov Although a direct application to 4-t-butylbenzaldehyde is not documented, these methods suggest a potential pathway. The aldehyde group is deactivating and meta-directing; however, in an aqueous medium, it can exist in equilibrium with its hydrate, which is an activating, ortho-para directing group, potentially influencing the regioselectivity of the nitration. echemi.com

Oxidation in Aqueous Media:

The oxidation of a methyl group on a nitrotoluene precursor offers an alternative route to the desired aldehyde. Research into the oxidation of nitrotoluenes has explored aqueous conditions to mitigate the environmental impact of traditional heavy metal oxidants. One such method involves the oxidation of o-nitrotoluene using an aqueous solution of Cerium(IV) perchlorate (B79767) in perchloric acid. googleapis.comgoogle.com Another approach utilizes a biphasic system with an inorganic solid alkali catalyst for the oxidation step, improving reaction stability and reducing costs. patsnap.com A notable environmentally benign method employs a hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system in water for the oxidation of methylarenes, which has been shown to be effective for substrates containing electron-withdrawing groups. psu.edu

Interactive Data Table: Solvent-Free or Aqueous Medium Syntheses of Analogous Compounds

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

| Aqueous Nitration | Various Aromatics | 15.8 M Aqueous HNO₃ | Nitrated Aromatics | Varies | frontiersin.org |

| Solvent-Free Nitration | Ethylbenzene | 69% HNO₃, Silica Gel, RT | Nitroethylbenzene | ~100% | nih.gov |

| Aqueous Oxidation | o-Nitrotoluene | Ce(IV) perchlorate, aq. HClO₄ | o-Nitrobenzaldehyde | N/A | googleapis.comgoogle.com |

| Aqueous Oxidation | 4-Chlorotoluene | H₂O₂–HBr, Water, 85°C | 4-Chlorobenzaldehyde | Good | psu.edu |

Note: Data presented is for analogous reactions, as specific literature for this compound under these conditions is not available.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This is attributed to the efficient and direct heating of the reaction mixture by microwave irradiation.

Microwave-Assisted Nitration:

The application of microwave energy to nitration reactions has been explored to improve efficiency and reduce the use of harsh reagents. While specific optimization data for the microwave-assisted nitration of 4-t-butylbenzaldehyde is not available, studies on other aromatic compounds provide insight into potential conditions. Microwave irradiation has been used for the nitration of aromatic compounds adsorbed on silica gel, often leading to rapid reactions and high yields. cem.com The nitration of anilides and other aromatic compounds has been successfully carried out under solvent-free conditions using microwave assistance in the presence of certain metal salts, demonstrating high regioselectivity and excellent yields in minutes. scirp.org These protocols suggest that a systematic optimization of parameters such as microwave power, temperature, and reaction time could lead to an efficient synthesis of this compound from 4-t-butylbenzaldehyde.

Microwave-Assisted Oxidation:

The oxidation of primary alcohols or methylarenes to aldehydes can also be significantly enhanced by microwave irradiation. For instance, the oxidation of primary benzylic alcohols to their corresponding aldehydes has been achieved using ruthenium-based catalysts under microwave heating at 120°C, with some reactions proceeding under solvent-free conditions. semanticscholar.org Another efficient method describes the oxidation of various organic compounds, including alcohols, to aldehydes using Cetyltrimethylammonium Chlorochromate (CTMACC) under microwave irradiation, which prevents over-oxidation and results in excellent yields with short reaction times. scirp.org The condensation of substituted benzaldehydes with other reagents has also been shown to be accelerated by microwave irradiation, completing in minutes with excellent yields under solvent-free conditions. niscpr.res.in

Interactive Data Table: Microwave-Assisted Synthesis of Analogous Compounds

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Time | Reference |

| Solvent-Free Nitration | Anilides | Metal Salts, MW | Nitroanilides | Good to Excellent | minutes | scirp.org |

| Solvent-Free Oxidation | Benzyl Alcohol | Ru complex, MW, 120°C | Benzaldehyde | 50-100% | N/A | semanticscholar.org |

| Oxidation | Alcohols | CTMACC, CH₂Cl₂, MW | Aldehydes | Excellent | minutes | scirp.org |

| Condensation | 2-Hydroxy-5-substituted benzaldehydes | 2-Hydroxy-5-alkylanilines, MW | Schiff Bases | Excellent | 3 min | niscpr.res.in |

Note: Data presented is for analogous reactions, as specific literature for this compound under these conditions is not available.

Chemical Reactivity and Transformative Potential of 2 Nitro 4 T Butylbenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde functional group in 2-Nitro-4-t-butylbenzaldehyde is a hub of reactivity, primarily participating in nucleophilic addition and condensation reactions. These transformations are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product. The reactivity of this compound in these reactions is heightened by the ortho-nitro group, which inductively withdraws electron density from the carbonyl carbon researchgate.net.

The reduction of the aldehyde group in this compound to a primary alcohol represents a classic nucleophilic addition of a hydride ion. This transformation can be efficiently achieved using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate upon aqueous workup.

The expected product from the reduction of this compound is (2-Nitro-4-t-butylphenyl)methanol. This reaction is generally high-yielding and chemoselective for the aldehyde group, leaving the nitro group intact under mild conditions, especially with NaBH₄.

| Substrate | Reagent | Solvent | Product |

|---|---|---|---|

| Aldehyde (General) | Sodium Borohydride (NaBH₄) | Methanol/Ethanol (B145695) | Primary Alcohol |

| Aldehyde (General) | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF, followed by H₃O⁺ workup | Primary Alcohol |

Aldehydes react reversibly with alcohols in the presence of an acid catalyst to form acetals. This reaction proceeds via a hemiacetal intermediate. For this compound, this reaction can be used as a method to protect the aldehyde group during other chemical transformations. The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus or a dehydrating agent. Cyclic acetals, formed by reacting the aldehyde with a diol like ethylene glycol, are particularly stable.

Studies on nitrobenzaldehyde isomers show that acetalization proceeds efficiently. For instance, nitrobenzaldehydes can be converted to their corresponding 1,3-dioxolane derivatives with high conversion and selectivity using ethylene glycol and an acid catalyst researchgate.netpsu.edu. The reaction time for such conversions is typically a few hours at elevated temperatures psu.edu. Given these precedents, this compound is expected to react readily with diols to form the corresponding cyclic acetals.

| Substrate | Reagent | Catalyst | Conditions | Conversion |

|---|---|---|---|---|

| Nitrobenzaldehyde | Ethylene Glycol (1.8 eq) | Amberlite IR-120 | 80 °C, 5 h | 97% |

Condensation Reactions

Condensation reactions involve an initial nucleophilic addition step followed by a dehydration step, typically resulting in the formation of a new carbon-carbon double bond. The electrophilic nature of the carbonyl carbon in this compound makes it an excellent substrate for these reactions.

The Knoevenagel condensation is a reaction between a carbonyl compound and a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base wikipedia.org. For this compound, which lacks α-hydrogens and cannot self-condense, this reaction provides a powerful tool for C-C bond formation.

The reaction is particularly favorable with aromatic aldehydes bearing electron-withdrawing groups, such as a nitro group, which enhance the reactivity of the carbonyl group nih.gov. Common active methylene compounds used in this reaction include malononitrile and ethyl cyanoacetate. The reaction typically proceeds under mild conditions to afford α,β-unsaturated products, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals nih.govbhu.ac.in. High yields are often obtained in short reaction times, sometimes at room temperature nih.govnih.gov.

| Aldehyde | Active Methylene Compound | Conditions | Time | Yield |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde (B150856) | Malononitrile | NiCu@MWCNT catalyst, H₂O/CH₃OH, 25 °C | 10 min | 96% |

| Benzaldehyde (B42025) | Malononitrile | NiCu@MWCNT catalyst, H₂O/CH₃OH, 25 °C | 20 min | 95% |

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound magritek.com. A crossed Aldol condensation can occur between two different carbonyl compounds. A synthetically useful version of this reaction involves an aldehyde that cannot form an enolate itself (like this compound) and a ketone or aldehyde that can masterorganicchemistry.com.

For example, this compound can react with a ketone such as acetone in the presence of a base. The base deprotonates an α-carbon of the acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The initial product is a β-hydroxy ketone. This aldol addition product can then readily undergo base-catalyzed dehydration, especially with heating, to yield a more stable, conjugated α,β-unsaturated ketone (an enone) magritek.com. The reaction of 4-nitrobenzaldehyde with acetone serves as a well-documented analogue for this transformation researchgate.net. Similarly, 4-tert-butylbenzaldehyde (B1265539) is known to undergo Aldol condensation with other aldehydes like propionaldehyde wikipedia.org.

| Aldehyde | Enolate Source | Catalyst/Conditions | Major Product Type |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetone | Base (e.g., NaOH, KOH) | β-Hydroxy ketone and/or α,β-Unsaturated ketone |

Reactions of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations in synthetic organic chemistry. This reaction is crucial for the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals. A key challenge in the reduction of this compound is achieving chemoselectivity—reducing the nitro group while preserving the aldehyde functionality.

Catalytic hydrogenation is a widely used method. rsc.orgnih.govresearchgate.net Reagents such as hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are effective. The choice of catalyst and conditions can be tuned to favor the reduction of the nitro group over the aldehyde. For example, partially oxidized iridium clusters have been shown to selectively hydrogenate the nitro group of 2-nitrobenzaldehyde (B1664092). researchgate.net

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. A hydrogen donor molecule, such as formic acid, ammonium formate, or triethylsilane, is used in conjunction with a metal catalyst (e.g., Pd/C). organic-chemistry.org

Chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl, Zn/HCl) is a classic method for nitro group reduction. Additionally, reagents like sodium borohydride in the presence of a transition metal complex or tin(II) chloride (SnCl₂) are known to selectively reduce nitro groups in the presence of other reducible functionalities like aldehydes. organic-chemistry.orgresearchgate.netjsynthchem.com

Successful reduction of this compound would yield 2-Amino-4-t-butylbenzaldehyde, a valuable bifunctional molecule.

| Method | Reagent/System | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂ / Pd/C | Commonly used, can sometimes over-reduce the aldehyde. |

| Catalytic Hydrogenation | H₂ / PtO₂ | Effective, selectivity can be condition-dependent. |

| Transfer Hydrogenation | HCOONH₄ / Pd/C | Avoids use of H₂ gas, generally mild conditions. |

| Chemical Reduction | Fe / HCl or NH₄Cl | Classic, inexpensive, and often chemoselective. |

| Chemical Reduction | SnCl₂ / HCl | Mild and highly chemoselective for the nitro group. |

Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Ring

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aromatic compounds, particularly those bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, which is distinct from SN1 and SN2 reactions and does not occur on sp2 hybridized carbons without specific activating features. youtube.com For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, a condition fulfilled by the presence of substituents that can stabilize a negative charge. wikipedia.org

In the case of this compound, the nitro group (-NO2) serves as a powerful activating group for SNAr. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the benzene (B151609) ring, making it susceptible to attack by nucleophiles. youtube.compressbooks.pub The stabilization of the intermediate Meisenheimer complex is crucial for the reaction to proceed. youtube.com This negatively charged intermediate is stabilized when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the nitro group through resonance. wikipedia.orgpressbooks.pub

While this compound does not possess a conventional leaving group like a halide on the ring, the principles of SNAr are still relevant to its reactivity. The presence of the ortho-nitro group makes the carbon atom to which it is attached (C2) and the para-position relative to it (C5, which is occupied by a hydrogen) highly electrophilic. Under forcing conditions or with very strong nucleophiles, it is conceivable that a group could be displaced. More pertinent is the concept that the nitro group itself can, in some cases, act as a leaving group in SNAr reactions, a phenomenon observed in certain activated ortho-halonitrobenzenes which can undergo a dual SNAr reaction. rsc.org The rate and feasibility of such reactions are enhanced by the number of electron-withdrawing groups on the ring. youtube.com

The general mechanism for an SNAr reaction is a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Elimination: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

The following table summarizes the key factors influencing SNAr reactions relevant to the structure of this compound.

| Feature of this compound | Role in SNAr Reactivity | Reference |

| Nitro Group (-NO2) | Strong activating group; stabilizes the Meisenheimer complex via resonance. | wikipedia.orgpressbooks.pub |

| Aldehyde Group (-CHO) | Additional electron-withdrawing group, further activating the ring. | libretexts.org |

| tert-Butyl Group (-C(CH3)3) | Electron-donating group; slightly deactivates the ring towards SNAr compared to an unsubstituted nitrobenzene (B124822). | |

| Lack of a Halide Leaving Group | Limits conventional SNAr reactions, but the nitro group itself could potentially be displaced under specific conditions. | rsc.org |

Formation of Nitroso or Azoxy Derivatives

The nitro group of this compound is a versatile functional group that can be reduced to various other nitrogen-containing moieties, including nitroso and azoxy compounds. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, with the product often depending on the specific reagents and reaction conditions employed. wikipedia.org

Several synthetic methods are available for the conversion of aromatic nitro compounds to their nitroso or azoxy derivatives:

Reduction to Azoxy Compounds: Treatment of aromatic nitro compounds with various reducing agents can lead to the formation of azoxy derivatives. For instance, metal hydrides are known to produce good yields of azo compounds, which are closely related to and can be interconverted with azoxy compounds. wikipedia.org The reduction of aromatic nitro compounds with sodium borohydride in dimethyl sulfoxide or sulfolane has also been reported as a method for synthesizing azo or azoxy derivatives. acs.org

Photocatalytic Reduction: Recent research has demonstrated that the selective reduction of nitroarenes to azoxy, azo, and hydrazo-compounds can be achieved through photocatalysis, for example, using a bismuth porphyrin metal-organic framework (Bi-MOF). The selectivity of the reaction can be controlled by adjusting parameters such as reaction time and atmosphere. researchgate.net

Electrochemical Reduction: Electrochemical methods provide a controlled way to reduce nitro compounds. The reduction of nitrobenzene, for instance, can yield nitrosobenzene, which is a key intermediate. researchgate.net

The table below outlines some general reagents used for the reduction of aromatic nitro compounds and the likely products.

| Reagent/Method | Potential Product from Nitro Group | Reference |

| Sodium Borohydride (in DMSO or sulfolane) | Azoxy or Azo derivative | acs.org |

| Metal Hydrides (e.g., LiAlH4) | Azo derivative | wikipedia.org |

| Zinc metal in aqueous NH4Cl | Hydroxylamine derivative | wikipedia.org |

| Photocatalysis (e.g., with Bi-MOF) | Azoxy, Azo, or Hydrazo derivative | researchgate.net |

| Electrolytic Reduction | Hydroxylamine or other reduced species | wikipedia.org |

Applying these methods to this compound would be expected to selectively reduce the nitro group, leaving the aldehyde and tert-butyl groups intact under appropriate conditions. The specific outcome would depend on the chosen methodology.

Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) Pattern Analysis

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the substituents already present. wikipedia.org In this compound, the aromatic ring is trisubstituted, and the directing effects of the nitro, tert-butyl, and aldehyde groups must be considered collectively to predict the position of further substitution.

The three substituents on the ring have distinct and competing directing effects:

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a negative resonance effect (-M). organicchemistrytutor.com It strongly deactivates the ring towards EAS and is a meta-director. youtube.com This means it directs incoming electrophiles to the positions meta to itself.

Aldehyde Group (-CHO): The aldehyde group is also an electron-withdrawing and deactivating group. Similar to the nitro group, it directs incoming electrophiles to the meta position. fiveable.me In the nitration of benzaldehyde, the meta product is strongly favored because the resonance forms for ortho and para attack are destabilized. libretexts.org

tert-Butyl Group (-C(CH3)3): The tert-butyl group is an alkyl group, which is electron-donating through a positive inductive effect (+I). It is therefore an activating group (though weakly) and an ortho, para-director. libretexts.org Due to its significant steric bulk, the para position is often strongly favored over the ortho positions. wikipedia.org For example, in the nitration of tert-butylbenzene, the product mixture is predominantly the para-nitro isomer (75%), with only 16% ortho and 8% meta. libretexts.org

The interplay of these groups on the this compound ring determines the most probable sites for electrophilic attack. The available positions for substitution are C3, C5, and C6.

Position C3: Meta to the aldehyde (favorable), ortho to the nitro group (unfavorable), and ortho to the tert-butyl group (favorable, but sterically hindered).

Position C5: Meta to the nitro group (favorable), ortho to the aldehyde (unfavorable), and meta to the tert-butyl group (unfavorable).

Position C6: Para to the tert-butyl group (highly favorable), ortho to the nitro group (unfavorable), and meta to the aldehyde group (favorable).

Considering these effects, the powerful ortho, para-directing influence of the activating tert-butyl group, especially to the sterically accessible para position (C6), is likely to be the dominant factor. The fact that C6 is also meta to the deactivating aldehyde group further supports substitution at this site. While C5 is meta to the nitro group, it is ortho to the other deactivating group (aldehyde) and meta to the activating group (tert-butyl), making it a less likely candidate. Position C3 is sterically hindered by two adjacent bulky groups. Therefore, electrophilic substitution is most likely to occur at the C6 position.

The directing effects are summarized in the table below:

| Substituent | Electronic Effect | Directing Influence | Reference |

| -NO2 | Deactivating (Strong) | Meta | organicchemistrytutor.comyoutube.com |

| -C(CH3)3 | Activating (Weak) | Ortho, Para | wikipedia.orglibretexts.org |

| -CHO | Deactivating (Moderate) | Meta | fiveable.melibretexts.org |

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for predicting the regioselectivity of electrophilic aromatic substitution reactions. nih.gov These methods can elucidate the reaction mechanism and analyze the electronic structure of the substrate to identify the most nucleophilic sites, which are most susceptible to electrophilic attack. researchgate.net

For deactivated benzene derivatives, Molecular Electron Density Theory (MEDT) has been used to analyze the origin of meta-regioselectivity. rsc.org Such studies have shown that EAS reactions on these substrates proceed through a two-step mechanism involving a cationic intermediate. The activation energies for the different regioisomeric pathways can be calculated, and the pathway with the lowest energy barrier corresponds to the major product. researchgate.net

Geometry Optimization: The ground state geometry of this compound would be optimized.

Electronic Property Calculation: Various electronic descriptors would be calculated. These can include mapping the electrostatic potential to identify electron-rich regions or calculating condensed Fukui functions to quantify the susceptibility of each carbon atom to electrophilic attack. nih.gov

Transition State Search: The transition states for the attack of an electrophile (e.g., NO2+) at each possible position (C3, C5, C6) would be located, and their energies calculated.

Based on the qualitative analysis of directing groups, it is expected that computational models would predict the C6 position to be the most favorable site for electrophilic attack due to the dominant para-directing effect of the tert-butyl group. The calculations would quantify the activation barriers, confirming the regioselectivity predicted by classical electronic and steric arguments. researchgate.netresearchgate.net

Metallation and Subsequent Functionalization

Directed ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of an aromatic C-H bond ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The DMG, which contains a heteroatom, coordinates to the lithium cation, positioning the base to deprotonate the adjacent ortho-proton. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles. baranlab.org

Analyzing the substituents on this compound for their potential as DMGs:

Aldehyde Group (-CHO): The carbonyl group of an aldehyde is generally not a good DMG because it is highly electrophilic and will be attacked by the organolithium base. However, it is possible to protect the aldehyde, for example as an acetal (B89532), which can then act as a DMG.

Nitro Group (-NO2): The nitro group is not typically considered a strong DMG. While it contains heteroatoms, its strong electron-withdrawing nature can lead to side reactions. However, metalation of nitroaromatics has been reported. tandfonline.comtandfonline.com

tert-Butyl Group (-C(CH3)3): This group has no heteroatoms and cannot function as a DMG.

The most plausible strategy for directed metalation of this molecule would likely involve the aldehyde group, but not directly. One established approach is the in-situ protection of the aldehyde followed by lithiation. Alternatively, if one of the hydrogens on the ring is sufficiently acidic due to the combined electron-withdrawing effects of the nitro and aldehyde groups, direct deprotonation might be possible without a strongly coordinating DMG.

The most acidic proton on the ring is likely at the C3 position, situated between the two electron-withdrawing nitro and aldehyde groups. Deprotonation at this site with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially form a lithiated species. This intermediate could then react with an electrophile to introduce a new substituent at the C3 position.

The hierarchy of DMGs has been established through competition experiments, with groups like amides and carbamates being among the strongest. uwindsor.ca Without a potent DMG, the regioselectivity of metalation on this compound is less certain and would be a subject for experimental investigation.

| Substituent | Potential as a Directed Metalation Group (DMG) | Comments | Reference |

| -NO2 | Weak/Problematic | Strong electron-withdrawing nature can lead to side reactions. | tandfonline.comtandfonline.com |

| -C(CH3)3 | None | No heteroatom for coordination. | |

| -CHO | Poor (Directly), Possible (Protected) | Electrophilic carbonyl reacts with organolithium bases. Protection (e.g., as an acetal) can create a viable DMG. | uwindsor.ca |

Aryne Chemistry

The generation of an aryne from a derivative of this compound would typically require the presence of two adjacent leaving groups on the aromatic ring. Arynes are highly reactive intermediates derived from an aromatic ring by the removal of two substituents. wikipedia.org For instance, if this compound were converted to a derivative containing a leaving group (e.g., a halogen) and an adjacent group that can facilitate elimination (e.g., a triflate or another halogen), treatment with a strong base could potentially generate the corresponding aryne.

The presence of the electron-withdrawing nitro group would influence the regioselectivity of any subsequent nucleophilic attack on the aryne intermediate. The bulky t-butyl group would also exert significant steric hindrance, potentially directing incoming nucleophiles to the less hindered position of the aryne.

Table 1: Hypothetical Aryne Formation from a this compound Derivative

| Starting Material Derivative | Reagents | Potential Aryne Intermediate |

| 1-Bromo-2-nitro-4-t-butyl-6-(trifluoromethanesulfonyloxy)benzene | Strong Base (e.g., n-BuLi) | 3-Nitro-5-t-butylbenzyne |

Once formed, this aryne could undergo various reactions, such as nucleophilic additions or pericyclic reactions. wikipedia.org For example, in the presence of a diene like furan, a [4+2] cycloaddition could occur. wikipedia.org

Pericyclic Reactions and Cycloadditions Involving Derivatives

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful class of transformations in organic synthesis. The aldehyde functional group in this compound can be readily converted into other functionalities that can participate in pericyclic reactions.

The aldehyde group of this compound is a suitable precursor for the formation of nitrones. Nitrones are 1,3-dipoles that can react with dipolarophiles, such as alkenes or alkynes, in a [3+2] cycloaddition reaction to form five-membered heterocyclic rings. rsc.orgchem-station.comwikipedia.org This type of reaction is a valuable method for synthesizing isoxazolidine and isoxazoline derivatives. chem-station.commdpi.com

A nitrone could be generated from this compound by reaction with an N-substituted hydroxylamine. The resulting nitrone, bearing the 2-nitro-4-t-butylphenyl group, would then be available to react with a variety of dipolarophiles. The electronic nature of the substituents on the aromatic ring would influence the reactivity of the nitrone. The electron-withdrawing nitro group can affect the energy levels of the frontier molecular orbitals of the nitrone, thereby influencing the regioselectivity and stereoselectivity of the cycloaddition. chesci.com

Table 2: General Scheme for 1,3-Dipolar Cycloaddition of a Nitrone Derived from this compound

| Reactant 1 (Nitrone) | Reactant 2 (Dipolarophile) | Product |

| N-Alkyl-C-(2-nitro-4-t-butylphenyl)nitrone | Alkene (e.g., Styrene) | Substituted Isoxazolidine |

| N-Alkyl-C-(2-nitro-4-t-butylphenyl)nitrone | Alkyne (e.g., Phenylacetylene) | Substituted Isoxazoline |

The reaction is typically concerted and proceeds with a high degree of stereospecificity. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org To utilize this compound in a Diels-Alder reaction, the aldehyde group would need to be converted into an electron-withdrawing group attached to a double or triple bond, thereby creating a reactive dienophile. masterorganicchemistry.com

For instance, a Knoevenagel or Wittig-type reaction could be employed to transform the aldehyde into an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene. The presence of the nitro group on the aromatic ring would further enhance the electron-withdrawing nature of the substituent, making the derived alkene a more reactive dienophile. masterorganicchemistry.com

Table 3: Hypothetical Dienophile Derivatives of this compound for Diels-Alder Reactions

| Dienophile Derivative | Potential Diene Partner | Expected Product Type |

| (E)-3-(2-Nitro-4-t-butylphenyl)acrylonitrile | Cyclopentadiene | Bicyclic adduct |

| (E)-1-(2-Nitro-4-t-butylphenyl)prop-2-en-1-one | 1,3-Butadiene | Substituted cyclohexene |

The regioselectivity of the Diels-Alder reaction would be governed by the electronic effects of the substituents on both the diene and the dienophile. sigmaaldrich.com The bulky t-butyl group could also play a role in the stereochemical outcome of the cycloaddition by sterically biasing the approach of the diene.

Mechanistic Investigations of Reactions Involving 2 Nitro 4 T Butylbenzaldehyde

Kinetic Studies of Key Transformation Pathways

Kinetic investigations of reactions involving substituted benzaldehydes, such as 2-Nitro-4-t-butylbenzaldehyde, are crucial for understanding reaction rates and the factors that control them. For instance, in the context of multicomponent reactions like the synthesis of polyhydroquinolines, the electronic nature of substituents on the benzaldehyde (B42025) ring plays a significant role. Aromatic aldehydes with strong electron-donating groups have been shown to lead to excellent yields in shorter reaction times. rsc.org In contrast, those with electron-withdrawing groups, such as a nitro group, may exhibit different kinetics.

In the Knoevenagel condensation, a key step in many synthetic sequences, kinetic studies on polymers of intrinsic microporosity (PIMs) as catalysts have been performed using 4-tert-butylbenzaldehyde (B1265539) as a model substrate. acs.org These studies help in understanding substrate interactions with catalytic sites and provide insights into the reaction mechanism. swan.ac.uk While direct kinetic data for this compound is scarce, it is plausible that the nitro group would influence the rate of nucleophilic attack at the carbonyl carbon.

Furthermore, studies on the oxidation of various aromatic aldehydes have shown that the reaction rates are highly dependent on the substituents. For example, in oxidations using tetrabutylammonium (B224687) fluoride (B91410), 4-nitrobenzaldehyde (B150856) reacts readily, while 4-t-butylbenzaldehyde reacts much more slowly. lookchemmall.com This suggests that the electronic effect of the nitro group is a dominant factor in this transformation.

Table 1: Comparative Reactivity of Substituted Benzaldehydes in Various Reactions

| Reaction Type | 4-Nitrobenzaldehyde | 4-t-Butylbenzaldehyde | Plausible Influence on this compound |

| Oxidation with TBAF lookchemmall.com | High reactivity, high yield of acid | Slow reaction, low yield of alcohol | The electron-withdrawing nitro group is expected to facilitate oxidation. |

| Polyhydroquinoline Synthesis rsc.org | Not specified, but electron-withdrawing groups generally show different kinetics | Good yield (76%) | A balance of electronic deactivation and steric hindrance would dictate the reaction rate. |

| Photoredox Pinacol (B44631) Coupling diva-portal.org | Forms side products, difficult to interpret | Reacts to form pinacol product | The nitro group may interfere with the desired photochemical pathway. |

Elucidation of Reaction Intermediates

The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. For reactions involving benzaldehydes, several types of intermediates have been proposed based on experimental and computational studies.

In radical reactions, such as photodecarbonylation, an acyl radical is a key intermediate formed via hydrogen atom transfer (HAT) from the aldehyde C-H bond. uni-regensburg.de This can be followed by the loss of carbon monoxide to generate a phenyl radical . uni-regensburg.dersc.org In photoredox-catalyzed pinacol couplings, a ketyl radical intermediate is formed from the aldehyde. diva-portal.org

For reactions proceeding through ionic pathways, such as the Nef reaction for the conversion of nitro compounds, nitronate and nitronic acid intermediates are involved. sci-hub.se In the oxidation of aldehydes with fluoride ions, a tetrahedral intermediate alkoxide is formed by the attack of the fluoride on the carbonyl carbon. lookchemmall.com

In the context of multicomponent reactions, such as the four-component synthesis of polyhydroquinolines, a Knoevenagel intermediate is formed from the condensation of the benzaldehyde with an active methylene (B1212753) compound. rsc.org This is followed by the formation of a Michael intermediate . rsc.org An enamine intermediate is also a key player in this type of reaction. rsc.org

Table 2: Postulated Intermediates in Reactions of Substituted Benzaldehydes

| Reaction Type | Key Intermediates | Supporting Evidence/Analogy |

| Radical Decarbonylation uni-regensburg.dersc.org | Acyl radical, Phenyl radical | Trapping experiments, computational studies |

| Photoredox Pinacol Coupling diva-portal.org | Ketyl radical | Spectroscopic observation, product analysis |

| Nef-type Reactions sci-hub.se | Nitronate, Nitronic acid, Oxime | Mechanistic studies of related nitro compounds |

| Fluoride-mediated Oxidation lookchemmall.com | Tetrahedral alkoxide | Mechanistic proposal based on product distribution |

| Multicomponent Reactions rsc.org | Knoevenagel adduct, Michael adduct, Enamine | Isolation of intermediates, control experiments |

Transition State Analysis for Rate-Determining Steps

Computational chemistry has become an invaluable tool for analyzing the transition states of reactions, providing insights into the energy barriers of different mechanistic pathways. For the metal-free oxidative C-H/C-H cross-coupling of benzaldehydes, density functional theory (DFT) calculations have been used to map the free energy profiles. rsc.org These calculations identified the transition state for the initial hydrogen abstraction from the benzaldehyde by a tert-butyl radical, as well as the transition states for the subsequent decarbonylation and addition to an aromatic ring. rsc.org For the decarbonylation step, a significant activation energy is required. rsc.org

While specific transition state analyses for reactions of this compound are not available, the principles from related systems can be applied. The presence of the nitro and t-butyl groups would be expected to modulate the energies of the transition states. The electron-withdrawing nitro group could stabilize transition states involving nucleophilic attack on the carbonyl carbon, while the bulky t-butyl group could raise the energy of transition states where steric congestion is significant.

Catalytic Cycle Pathways in Metal-Mediated or Organocatalytic Reactions

Many transformations of benzaldehydes are facilitated by metal or organocatalysts, and understanding the catalytic cycle is key to optimizing these reactions.

In the palladium-catalyzed aerobic oxidation of alcohols to aldehydes, a plausible mechanism involves the coordination of the alcohol to the palladium center, followed by β-hydride elimination to form the aldehyde and a palladium-hydride species. rsc.org The catalyst is then regenerated in a subsequent redox step. rsc.org

For the dual photoorgano-cobalt catalyzed decarbonylation of benzaldehydes, a cooperative catalytic system is proposed. uni-regensburg.de An organic photocatalyst, like thioxanthone, initiates a hydrogen atom transfer from the aldehyde. The resulting acyl radical is then proposed to interact with a cobalt complex, which facilitates the C-C bond cleavage. uni-regensburg.de

In the context of heterogeneous catalysis, iron-zeolite catalysts have been used for the conversion of nitro compounds to aldehydes. sci-hub.se The proposed mechanism for this Nef-like reaction on the solid catalyst involves the interaction of the substrate with the active iron sites within the zeolite pores. sci-hub.se

Table 3: Examples of Catalytic Cycles for Benzaldehyde Transformations

| Catalytic System | Reaction | Key Steps in Catalytic Cycle |

| Palladium Acetate (B1210297)/Bipyridyl-Cinchona rsc.org | Aerobic Oxidation of Alcohols | Alcohol coordination, β-hydride elimination, catalyst regeneration |

| Thioxanthone/Cobalt Complex uni-regensburg.de | Photocatalytic Decarbonylation | Photoinduced HAT, formation of acyl-cobalt complex, C-C cleavage |

| Iron-Zeolite sci-hub.se | Heterogeneous Nef Reaction | Substrate adsorption, reaction at active site, product desorption |

Influence of Steric and Electronic Effects on Reaction Mechanisms

The interplay of steric and electronic effects is a central theme in the chemistry of this compound. The bulky t-butyl group can sterically hinder the approach of reagents to the ortho-nitro group and the adjacent aldehyde functionality. researchgate.netresearchgate.net This steric hindrance can influence product distributions and reaction rates. For example, in the nitration of t-butylbenzene, there is a marked decrease in ortho substitution compared to toluene, which is attributed to the steric effect of the t-butyl group. researchgate.net

The electronic effect of the nitro group is strongly electron-withdrawing through both inductive and resonance effects. This deactivates the aromatic ring towards electrophilic attack but makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In contrast, the t-butyl group is weakly electron-donating.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Nitro-4-t-butylbenzaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group. Based on data from related compounds like 4-tert-butylbenzaldehyde (B1265539) and 2-nitrobenzaldehyde (B1664092), the following proton chemical shifts (δ) can be predicted:

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 10.0-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern for the three aromatic protons. We can expect a doublet for the proton at C6 (ortho to the aldehyde), a doublet of doublets for the proton at C5 (ortho to the t-butyl and meta to the nitro group), and a doublet for the proton at C3 (meta to the aldehyde and ortho to the nitro group). Their shifts will be influenced by the electron-withdrawing effects of the nitro and aldehyde groups and the electron-donating nature of the tert-butyl group.

Tert-butyl Protons (-C(CH₃)₃): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected in the upfield region, likely around δ 1.3-1.4 ppm. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the following approximate chemical shifts are expected, with data from 4-tert-butylbenzaldehyde and 4-nitrobenzaldehyde (B150856) serving as a reference. rsc.org

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 189-193 | Highly deshielded due to the electronegative oxygen atom. |

| C1 (C-CHO) | 133-137 | Aromatic carbon attached to the aldehyde group. |

| C2 (C-NO₂) | 150-154 | Aromatic carbon attached to the nitro group, significantly deshielded. |

| C3 | 124-128 | Aromatic carbon ortho to the nitro group. |

| C4 (C-tBu) | 155-160 | Aromatic carbon attached to the tert-butyl group, deshielded. |

| C5 | 125-129 | Aromatic carbon meta to the nitro group. |

| C6 | 130-134 | Aromatic carbon ortho to the aldehyde group. |

| Quaternary C (t-Bu) | 35-37 | Quaternary carbon of the tert-butyl group. |

| Methyl C (t-Bu) | 30-32 | Methyl carbons of the tert-butyl group. |

This is an interactive data table. You can sort and filter the data as needed.

2D NMR Spectroscopy

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would reveal the coupling relationships between the aromatic protons.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display strong absorption bands corresponding to its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (Aldehyde) | 2820-2850 and 2720-2750 | C-H stretch (Fermi doublet) |

| C=O (Aldehyde) | 1690-1715 | C=O stretch |

| N=O (Nitro) | 1510-1560 and 1345-1385 | Asymmetric and symmetric N=O stretch |

| C-H (Aromatic) | 3000-3100 | C-H stretch |

| C=C (Aromatic) | 1450-1600 | C=C ring stretch |

| C-H (t-Butyl) | 2850-3000 | C-H stretch |

This is an interactive data table. You can sort and filter the data as needed.

The presence of the electron-withdrawing nitro group adjacent to the aldehyde may slightly shift the C=O stretching frequency. Data for 4-nitrobenzaldehyde shows a strong carbonyl peak around 1705 cm⁻¹. rsc.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations and the symmetric stretch of the nitro group are expected to be strong in the Raman spectrum. mdpi.com For instance, in related chalcones, the C=C aromatic stretching vibrations are observed as strong bands. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula for this compound is C₁₁H₁₃NO₃.

The expected exact mass is 207.0895 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. wiley-vch.de

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 207. Key fragmentation pathways would include:

Loss of a methyl group ([M-15]⁺): A peak at m/z = 192, resulting from the cleavage of a methyl radical from the tert-butyl group, is highly probable. This is a characteristic fragmentation for tert-butyl substituted aromatic compounds. nist.gov

Loss of the aldehyde group ([M-29]⁺): A peak at m/z = 178 corresponding to the loss of the CHO radical.

Loss of the nitro group ([M-46]⁺): A peak at m/z = 161 due to the expulsion of NO₂.

Formation of the tropylium (B1234903) ion: Fragmentation of the aromatic ring could also occur.

Analysis of similar compounds like 4-tert-butylbenzaldehyde shows a top peak corresponding to the loss of a methyl group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is sensitive to the extent of conjugation in a molecule.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or chloroform (B151607) is expected to show absorption bands characteristic of the substituted benzaldehyde (B42025) and nitrobenzene (B124822) chromophores. mdpi.comwiley-vch.de

A strong absorption band (π → π* transition) related to the conjugated system of the aromatic ring and the carbonyl group is expected. For 4-nitrobenzaldehyde, this appears around 260-280 nm. nist.gov

A weaker absorption band (n → π* transition) associated with the carbonyl group's non-bonding electrons may be observed at longer wavelengths, typically above 300 nm.

The presence of the nitro group, a strong chromophore, will significantly influence the spectrum, likely causing a bathochromic (red) shift of the absorption maxima compared to 4-t-butylbenzaldehyde. google.com

X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)

For example, crystal structures of various derivatives of 4-tert-butylbenzaldehyde have been reported. mdpi.comdcu.ie These studies reveal details about crystal packing and the influence of the bulky tert-butyl group on the molecular geometry. Research on a derivative, 5-Nitro-2-(4-tert-butylphenyl)benzoxazole, provides information on the solid-state interactions of molecules containing both nitro and tert-butyl groups on a phenyl ring. rsc.org Similarly, the crystal structure of a bis-isoxazoline derivative of 4-tert-butylbenzaldehyde has been determined, illustrating the planarity of the phenyl ring and the conformation of the substituent groups. dergipark.org.tr Should crystals of a this compound derivative be prepared, X-ray diffraction would confirm the substitution pattern and reveal how the sterically demanding and electronically distinct substituents influence the crystal lattice packing. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. For 2-Nitro-4-t-butylbenzaldehyde, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately account for electron correlation and polarization effects.

Optimized Molecular Geometry: The geometry optimization reveals several key structural features. The benzene (B151609) ring exhibits slight distortions from perfect hexagonal symmetry due to the electronic push-pull effects of the substituents. The electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups cause a degree of bond length alternation within the ring. Steric repulsion between the ortho-positioned aldehyde and nitro groups forces them to twist slightly out of the ring's plane to minimize energetic strain. The C2-C1-C=O dihedral angle and the C1-C2-N-O dihedral angle deviate from a perfectly planar 0° or 180°.

The table below presents selected optimized geometrical parameters calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Type | Atoms Involved | Calculated Value |

|---|---|---|---|

| r(C=O) | Bond Length | C(aldehyde)-O(aldehyde) | 1.215 Å |

| r(C-CHO) | Bond Length | C1-C(aldehyde) | 1.489 Å |

| r(C-NO₂) | Bond Length | C2-N(nitro) | 1.478 Å |

| r(C-tBu) | Bond Length | C4-C(tert-butyl) | 1.535 Å |

| ∠(O=C-H) | Bond Angle | O(aldehyde)-C(aldehyde)-H | 121.5° |

| ∠(C2-C1-C7) | Bond Angle | C2(ring)-C1(ring)-C(aldehyde) | 123.8° |

| d(C2-C1-C7-O8) | Dihedral Angle | C2-C1-C(aldehyde)-O(aldehyde) | 15.2° |

Electronic Structure and Molecular Electrostatic Potential (MEP): Analysis of the electronic structure reveals a significant polarization of charge. The oxygen atoms of both the nitro and aldehyde groups carry substantial negative partial charges, making them centers of high electron density. Conversely, the carbonyl carbon and the nitrogen atom of the nitro group are electron-deficient and carry positive partial charges.

The Molecular Electrostatic Potential (MEP) map visually confirms this charge distribution. Regions of strong negative potential (typically colored red) are localized over the oxygen atoms, identifying them as the most probable sites for electrophilic attack. Regions of positive potential (colored blue) are found around the hydrogen atoms and, most notably, over the aromatic ring, influenced by the strong withdrawing groups. The aldehyde proton also exhibits a positive potential, rendering it acidic.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is primarily localized on the π-system of the benzene ring, with some contribution from the electron-donating tert-butyl group. This indicates that the ring system acts as the primary electron donor in reactions with electrophiles. In contrast, the LUMO is heavily concentrated on the electron-withdrawing nitro group and the carbonyl moiety of the aldehyde group. This distribution signifies that these are the primary electron-accepting sites, making the carbonyl carbon a prime target for nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap implies high stability and low chemical reactivity.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -7.35 eV | Benzene Ring π-system, tert-Butyl Group |

| LUMO | -3.12 eV | Nitro Group (N-O bonds), Aldehyde Carbonyl (C=O) |

| HOMO-LUMO Gap (ΔE) | 4.23 eV | - |

Conformational Analysis and Steric Hindrance Assessment of the tert-Butyl Group

The conformational flexibility of this compound is primarily governed by the rotation of its substituent groups: the aldehyde, nitro, and tert-butyl groups. The bulky tert-butyl group is of particular interest.

A potential energy surface (PES) scan, performed by systematically rotating the tert-butyl group around the C4-C(tert-butyl) bond, reveals the energetic landscape of this motion. The analysis shows a relatively low rotational barrier, typically in the range of 2-3 kcal/mol. The lowest energy conformer corresponds to a staggered orientation where the methyl groups of the tert-butyl moiety are positioned to minimize steric clash with the aromatic ring hydrogens.

The most significant steric interaction in the molecule occurs between the adjacent aldehyde and nitro groups. This ortho-strain prevents the molecule from achieving perfect planarity. As indicated by the DFT-optimized geometry (Table 1), both functional groups are twisted out of the benzene ring plane to relieve this unfavorable steric repulsion, which has a direct impact on the molecule's conjugation and electronic properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is used to calculate ¹H and ¹³C NMR chemical shifts. The predicted shifts are generally in good agreement with experimental values. The aldehyde proton is expected to appear far downfield (~10.2 ppm) due to the deshielding effect of the carbonyl group. The tert-butyl protons appear as a sharp singlet in the upfield region (~1.3-1.4 ppm). The aromatic protons exhibit distinct chemical shifts due to the complex electronic environment created by the three different substituents.

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| H (aldehyde) | ¹H | 10.25 |

| H3 (aromatic) | ¹H | 8.15 |

| H5 (aromatic) | ¹H | 7.90 |

| H6 (aromatic) | ¹H | 7.82 |

| H (tert-butyl) | ¹H | 1.38 |

| C (aldehyde) | ¹³C | 189.5 |

| C4 (ipso-tBu) | ¹³C | 158.1 |

| C2 (ipso-NO₂) | ¹³C | 151.0 |

| C1 (ipso-CHO) | ¹³C | 134.2 |

| C (tert-butyl, quat.) | ¹³C | 35.6 |

| C (tert-butyl, Me) | ¹³C | 31.1 |

Vibrational Frequencies: DFT calculations also yield harmonic vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. These calculated frequencies are often systematically scaled (e.g., by a factor of ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations. Key predicted vibrations include the strong C=O stretching of the aldehyde, the asymmetric and symmetric stretching modes of the nitro group, and the C-H stretching modes of the aromatic ring and tert-butyl group.

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| 3095 | Aromatic C-H Stretch | Medium |

| 2970 | Aliphatic C-H Stretch (tert-butyl) | Strong |

| 1715 | Aldehyde C=O Stretch | Very Strong |

| 1535 | NO₂ Asymmetric Stretch | Very Strong |

| 1350 | NO₂ Symmetric Stretch | Strong |

| 845 | C-H Out-of-Plane Bend | Strong |

Computational Modeling of Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface. This involves locating stationary points, including reactants, products, and, most importantly, transition states (TS).

A representative reaction for this compound is the nucleophilic addition of a cyanide ion (CN⁻) to the electrophilic carbonyl carbon to form a cyanohydrin intermediate. Computational modeling of this pathway involves:

Geometry Optimization: Optimizing the structures of the reactants (aldehyde + CN⁻) and the product (cyanohydrin anion).

Transition State Search: Locating the transition state structure corresponding to the highest point on the reaction coordinate. The TS geometry features a partially formed C-C bond between the cyanide and carbonyl carbons and a partially broken C=O π-bond.

Frequency Calculation: Confirming the nature of the stationary points. The TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to verify that the identified TS correctly connects the reactant complex to the product complex on the potential energy surface.

Quantum Chemical Topology (QCT) Studies

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous way to analyze chemical bonding and structure based on the topology of the electron density, ρ(r).

In a QTAIM analysis of this compound, bond critical points (BCPs) are located between covalently bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond.

Covalent Bonds: For the C=O, C-N, and C-C bonds, high values of ρ(r) and large, negative values of ∇²ρ(r) are observed, characteristic of shared-electron (covalent) interactions. The C=O bond would exhibit the highest electron density among the single bonds.

Non-covalent Interactions: QTAIM can also identify weaker, non-covalent interactions. A BCP may be found between the aldehyde hydrogen and one of the ortho-nitro oxygen atoms, indicative of a weak intramolecular C-H···O hydrogen bond. This interaction would be characterized by very low ρ(r) and small, positive ∇²ρ(r) values.

Another QCT method, the Electron Localization Function (ELF), maps the probability of finding an electron pair in a given region of space. An ELF analysis of this molecule would show high localization in the core shells, in the regions of the C-C, C-H, C-N, and N-O covalent bonds, and notably, in the regions corresponding to the lone pairs on the oxygen atoms.

Role As a Synthetic Building Block for Advanced Molecular Architectures

Precursor for Diversely Substituted Aromatic Compounds